Asperenone vs. Sclerotiorin: 15-LOX Inhibitory Potency and Mechanism Differentiation
Asperenone inhibits soybean 15-lipoxygenase (15-LOX) with an IC50 value of 0.3 mM (300 μM) [1]. In contrast, sclerotiorin—a fungal metabolite from Penicillium frequentans that also inhibits LOX and platelet aggregation—inhibits soybean lipoxygenase-1 (LOX-1) with an IC50 of 4.2 μM and acts as a reversible, uncompetitive inhibitor [2]. The distinct inhibitory mechanisms and differing potency scales (mM vs. μM range) preclude functional substitution of one compound for the other in LOX inhibition studies.
| Evidence Dimension | 15-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.3 mM (300 μM) |
| Comparator Or Baseline | Sclerotiorin: 4.2 μM |
| Quantified Difference | Sclerotiorin is ~71-fold more potent by molar concentration; Asperenone inhibits at a higher concentration range (mM vs. μM) |
| Conditions | Soybean 15-lipoxygenase (15-LOX) assay |
Why This Matters
Researchers requiring LOX inhibition in the sub-millimolar range for mechanistic studies or as a tool compound should select asperenone; studies requiring sub-10 μM potency should instead select sclerotiorin, as the two compounds operate in fundamentally different concentration regimes.
- [1] Rao, K. C. S.; Divakar, S.; Rao, A. G. A.; Karanth, N. G. K.; Suneetha, W. J.; Krishnakantha, T. P.; Sattur, A. P. Asperenone: an inhibitor of 15-lipoxygenase and of human platelet aggregation from Aspergillus niger. Biotechnology Letters 2002, 24, 1967-1970. View Source
- [2] MedChemExpress. Sclerotiorin Datasheet: Reversible and uncompetitive inhibitor against soybean lipoxygenase-1 (LOX-1) (IC50: 4.2 μM). View Source
